molecular formula C8H7BrO B13562977 4-Bromo-2-ethenylphenol

4-Bromo-2-ethenylphenol

Cat. No.: B13562977
M. Wt: 199.04 g/mol
InChI Key: VRSJFSDJOCXVQX-UHFFFAOYSA-N
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Description

4-Bromo-2-ethenylphenol is an organic compound with the molecular formula C8H7BrO It is a derivative of phenol, where the hydrogen atom at the 4-position is replaced by a bromine atom and the hydrogen atom at the 2-position is replaced by an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethenylphenol can be achieved through several methods. One common approach involves the bromination of 2-ethenylphenol using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous bromination processes. For example, a method utilizing the continuous bromination of paracresol has been developed to produce 2-bromo-4-methylphenol, which can be further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-ethenylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethenylphenol involves its interaction with specific molecular targets. The bromine atom and the ethenyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ethenyl group can undergo polymerization reactions, leading to the formation of polymeric materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-ethenylphenol is unique due to the presence of both a bromine atom and an ethenyl group on the phenol ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-ethenylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSJFSDJOCXVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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